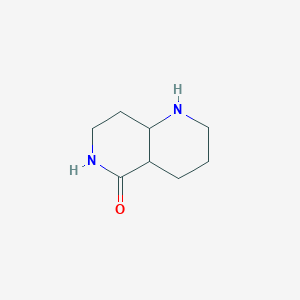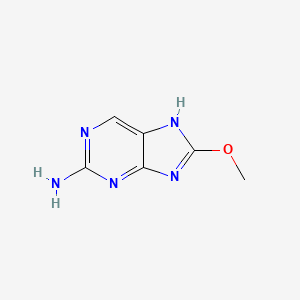
(3-Amino-4-oxoazetidin-2-yl)methyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-oxoazetidin-2-yl)methyl carbamate is a heterocyclic compound that contains an azetidine ring Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate typically involves the reaction of azetidinone derivatives with carbamates. One common method is the reaction of (3-Amino-4-oxoazetidin-2-yl)methyl chloride with potassium carbamate under mild conditions. This reaction proceeds through nucleophilic substitution, resulting in the formation of the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Amino-4-oxoazetidin-2-yl)methyl carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Amino-4-oxoazetidin-2-yl)methyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and antiviral agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antibacterial activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.
Oxetane derivatives: Compounds containing a four-membered ring with an oxygen atom, which share some chemical properties with azetidines.
Uniqueness
(3-Amino-4-oxoazetidin-2-yl)methyl carbamate is unique due to its specific combination of functional groups and the presence of both an amino and a carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H9N3O3 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(3-amino-4-oxoazetidin-2-yl)methyl carbamate |
InChI |
InChI=1S/C5H9N3O3/c6-3-2(8-4(3)9)1-11-5(7)10/h2-3H,1,6H2,(H2,7,10)(H,8,9) |
InChI-Schlüssel |
DHXYGTAPMNUQON-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(=O)N1)N)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)




![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)

![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)


